Cas no 22399-01-5 (Propanedioic acid, [(4-bromophenyl)methylene]-, diethyl ester)

Propanedioic acid, [(4-bromophenyl)methylene]-, diethyl ester structure
22399-01-5 structure
Product name:Propanedioic acid, [(4-bromophenyl)methylene]-, diethyl ester
CAS No:22399-01-5
MF:C14H15BrO4
MW:327.170503854752
CID:1409802
PubChem ID:367432

Propanedioic acid, [(4-bromophenyl)methylene]-, diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid, [(4-bromophenyl)methylene]-, diethyl ester
    • diethyl 2-[(4-bromophenyl)methylidene]propanedioate
    • SCHEMBL1673521
    • DTXSID20327206
    • HMS2886H18
    • SMR000529064
    • SR-01000076616-3
    • AFYSUDAWCPZFEQ-UHFFFAOYSA-N
    • 22399-01-5
    • SR-01000076616
    • NSC-637153
    • diethyl (4-bromobenzylidene)malonate
    • NSC637153
    • cid_367432
    • BDBM62222
    • CHEMBL1362503
    • Diethyl 2-(4-bromobenzylidene)malonate
    • MLS000756785
    • 2-(4-bromobenzylidene)malonic acid diethyl ester
    • 1,3-DIETHYL 2-[(4-BROMOPHENYL)METHYLIDENE]PROPANEDIOATE
    • SR-01000076616-1
    • 2-(4-bromo-benzylidene)-malonic acid diethyl ester
    • InChI=1/C14H15BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H
    • AKOS002134081
    • diethyl 2-[(4-bromophenyl)methylene]propanedioate
    • 2-[(4-bromophenyl)methylidene]propanedioic acid diethyl ester
    • DNDI1417400
    • Inchi: InChI=1S/C14H15BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3
    • InChI Key: AFYSUDAWCPZFEQ-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(=CC1=CC=C(C=C1)Br)C(=O)OCC

Computed Properties

  • Exact Mass: 326.01535
  • Monoisotopic Mass: 326.01537g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6

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